2-Aminopropanediamide

Organic Synthesis Process Chemistry Medicinal Chemistry

2-Aminopropanediamide is a C3 diamide building block with a primary amine and two terminal amide groups. Its unique amide moieties enable direct, one-pot aqueous cyclocondensation to pyrazine-2-carboxamide cores—a key advantage over nitrile or acid analogs that require protection-deprotection sequences. With a scalable synthesis (87% yield), sharp melting point (180–185°C), and ≥97% purity, this stable free base ensures reproducible stoichiometry in antiviral agent development. Choose this compound for green chemistry-compatible, batch-consistent performance in imidazole and pyrazine derivative synthesis.

Molecular Formula C3H7N3O2
Molecular Weight 117.11 g/mol
CAS No. 62009-47-6
Cat. No. B132164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminopropanediamide
CAS62009-47-6
Synonyms2-Amino-propanediamide;  2-Amino-malonamide;  NSC 75208; 
Molecular FormulaC3H7N3O2
Molecular Weight117.11 g/mol
Structural Identifiers
SMILESC(C(=O)N)(C(=O)N)N
InChIInChI=1S/C3H7N3O2/c4-1(2(5)7)3(6)8/h1H,4H2,(H2,5,7)(H2,6,8)
InChIKeyGFQBSQXXHYLABK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminopropanediamide (CAS 62009-47-6): Critical Intermediate for Antiviral and Heterocyclic Synthesis


2-Aminopropanediamide (CAS 62009-47-6), also known as aminomalonamide, is a C3 diamide building block containing a primary amine and two terminal amide groups . Its molecular formula is C₃H₇N₃O₂, and it possesses a molecular weight of approximately 117.11 g/mol . This white to beige crystalline solid is a cornerstone reagent in the construction of imidazole and pyrazine derivatives, and it serves as a key intermediate for structurally diverse antiviral agents, including structural analogs of favipiravir [1].

Why 2-Aminopropanediamide (CAS 62009-47-6) Cannot Be Directly Substituted by Related Aminomalonyl Compounds


While structurally related aminomalonyl derivatives such as 2-aminomalononitrile (CAS 5181-05-5) and 2-aminomalonic acid (CAS 1068-84-4) share a similar carbon backbone, their divergent functional groups—nitrile or carboxylic acid versus primary amide—fundamentally alter their chemical reactivity, physical handling, and target applications . 2-Aminopropanediamide's primary amide moieties enable distinct cyclocondensation pathways essential for generating pyrazine-2-carboxamide cores [1], a reactivity not shared by the nitrile analog which participates in separate reaction manifolds . Furthermore, differences in solubility, melting point, and stability dictate incompatible handling and purification protocols in both laboratory and pilot-scale settings, rendering generic substitution without process revalidation unfeasible.

Quantitative Differentiation of 2-Aminopropanediamide (CAS 62009-47-6) from In-Class Analogs


Synthesis Yield: 87% Isolated Yield from Diethyl Aminomalonate Demonstrates Robust Scalability

A direct, scalable synthesis of 2-aminopropanediamide from diethyl aminomalonate and aqueous ammonium chloride achieves an isolated yield of 87% . This contrasts with the synthesis of the related compound 2-aminomalononitrile, which often yields a complex mixture requiring chromatographic purification or necessitates handling as a less convenient p-toluenesulfonate salt due to the free base's instability . The high yield and straightforward work-up (filtration and drying) for 2-aminopropanediamide significantly reduces cost and time per gram of final product.

Organic Synthesis Process Chemistry Medicinal Chemistry

Purity Specification: Standard Commercial Availability at ≥97% Purity with Full Analytical Support

2-Aminopropanediamide is routinely supplied with a minimum purity specification of 97%, verified by HPLC, NMR, and/or GC analysis . This level of quality assurance is critical for reproducibility in multi-step syntheses. In contrast, the free base of 2-aminomalononitrile is unstable and typically supplied as a p-toluenesulfonate salt , which introduces an additional counterion and necessitates an extra liberation step, thereby complicating direct use. The target compound's high purity as a free base simplifies reaction stoichiometry and purification.

Quality Control Analytical Chemistry Procurement

Thermal and Physical Stability: Defined Melting Point of 180-185 °C Facilitates Handling and Storage

2-Aminopropanediamide exhibits a sharp melting point range of 180-185 °C , characteristic of a well-defined crystalline solid. This is in stark contrast to 2-aminomalonic acid, which decomposes upon melting over a broader range (e.g., >220 °C with decomposition) . The compound's stability at room temperature and defined melting point simplify storage, shipping, and the development of robust analytical methods for quality control, whereas analogs with ill-defined thermal behavior can introduce variability in process development and scale-up.

Physical Chemistry Process Safety Logistics

Solubility Profile: Moderate Solubility in Water and Ethanol Enables Green Chemistry Protocols

2-Aminopropanediamide demonstrates moderate solubility in water and ethanol [1], a property that directly enables its use in aqueous and protic solvent-based reactions. This is a key enabler for the reported one-pot, green synthesis of 3-hydroxy-5-arylpyrazine-2-carboxamides, which is conducted in an alkaline aqueous solution [2]. In contrast, the corresponding nitrile analog, 2-aminomalononitrile, is reported to have limited water solubility and is often handled as a salt to improve its handling properties . The target compound's favorable solubility profile aligns with modern sustainable chemistry principles, facilitating easier work-up and reduced reliance on hazardous organic solvents.

Green Chemistry Reaction Engineering Solvent Selection

Reactivity Specificity: Exclusive Reactivity with Arylglyoxals Enables Regioselective Pyrazine Formation

In a published green synthesis protocol, 2-aminopropanediamide undergoes a one-pot condensation with arylglyoxals in alkaline aqueous solution to yield 3-hydroxy-5-arylpyrazine-2-carboxamides, which are structural analogs of the antiviral drug favipiravir [1]. This reaction is temperature-sensitive, with higher temperatures (80 °C) favoring the formation of 5-aryl substituted pyrazine derivatives [1]. This specific cyclocondensation pathway is not accessible to related compounds like 2-aminomalononitrile or 2-aminomalonic acid, which lack the primary amide functional groups necessary for this transformation. The ability to directly generate the pyrazine-2-carboxamide core simplifies access to a medicinally relevant chemical space.

Medicinal Chemistry Antiviral Agents Heterocyclic Chemistry

High-Impact Application Scenarios for 2-Aminopropanediamide (CAS 62009-47-6)


Medicinal Chemistry: Direct Precursor for Favipiravir Analogs and Antiviral Agents

The compound's primary amide groups facilitate a one-pot, green synthesis of 3-hydroxy-5-arylpyrazine-2-carboxamides, a core structure in a new class of antiviral agents [1]. This direct route, enabled by the compound's solubility in aqueous media, avoids multi-step protection-deprotection sequences required when using alternative starting materials like 2-aminomalonic acid derivatives. The high purity (≥97%) and stable free base form ensure accurate stoichiometry in the condensation step, which is critical for reproducible biological activity .

Process Chemistry: Cost-Effective, Scalable Building Block for Heterocyclic Libraries

With a demonstrated scalable synthesis achieving an 87% yield [1] and a sharp, non-decomposition melting point (180-185 °C) , 2-aminopropanediamide is a reliable building block for synthesizing imidazole derivatives and other nitrogen-containing heterocycles. Its defined physical properties and stability at room temperature simplify inventory management and ensure consistent performance in automated parallel synthesis and larger-scale batch reactions, reducing the risk of batch-to-batch variability.

Green Chemistry: Aqueous-Compatible Reagent for Sustainable Synthesis

The compound's moderate solubility in water [1] directly enables its use in environmentally benign reaction media, as exemplified by its application in a water-based synthesis of pyrazine derivatives . This property, in contrast to the limited water solubility of related nitrile analogs, allows for the development of processes with reduced organic solvent consumption, aligning with the principles of green chemistry and facilitating simpler waste treatment and product isolation .

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